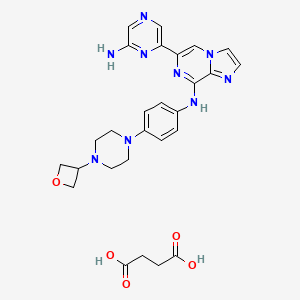
Lanraplenib (monosuccinate)
概要
説明
Lanraplenib (monosuccinate), also known as GS-9876, is a potent, highly selective, and orally active spleen tyrosine kinase (SYK) inhibitor . It has been investigated in more than 250 healthy volunteers and patients with autoimmune diseases .
Molecular Structure Analysis
The molecular structure of Lanraplenib is complex, and it’s a selective, next-generation SYK inhibitor with similar potency, enhanced selectivity, and more favorable pharmacologic properties . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
Lanraplenib is a solid substance with a molecular weight of 620.64 and is soluble in DMSO at 83.33 mg/mL . It should be stored at 4°C in a dry, sealed environment .科学的研究の応用
Autoimmune Diseases: Sjögren’s Syndrome
In a study evaluating the safety and efficacy of lanraplenib, alongside other drugs, in patients with active Sjögren’s syndrome, lanraplenib was identified as a spleen tyrosine kinase inhibitor. Although the primary and secondary endpoints of the study were not significantly met compared to placebo, the research highlighted the hypothesis-generating potential of lanraplenib due to its tolerability and specific biomarker findings. The study involved a multicenter, double-blind approach where patients received lanraplenib or placebo, focusing on improvements based on CRP levels and SS-related symptoms (Price et al., 2022).
Kidney Conditions: Lupus Membranous Nephropathy
作用機序
Lanraplenib works by inhibiting the spleen tyrosine kinase (SYK), a nonreceptor tyrosine kinase that mediates signaling from immunoreceptors, including the B cell receptor . In human B cells in vitro, lanraplenib inhibited B cell activating factor-mediated survival as well as activation, maturation, and immunoglobulin M production .
Safety and Hazards
Lanraplenib is considered toxic and contains a pharmaceutically active ingredient . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .
将来の方向性
Lanraplenib is currently being evaluated in combination with gilteritinib in patients with relapsed or refractory FLT3-mutated acute myeloid leukemia (AML) . The combination of Lanraplenib and gilteritinib targets aberrant proliferation and differentiation blockade in AML . This suggests that Lanraplenib may have potential future applications in the treatment of other diseases as well.
特性
IUPAC Name |
6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine;butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N9O.C4H6O4/c24-21-12-25-11-19(28-21)20-13-32-6-5-26-23(32)22(29-20)27-16-1-3-17(4-2-16)30-7-9-31(10-8-30)18-14-33-15-18;5-3(6)1-2-4(7)8/h1-6,11-13,18H,7-10,14-15H2,(H2,24,28)(H,27,29);1-2H2,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFRSTNNWJHWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N.C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N9O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lanraplenib (monosuccinate) | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

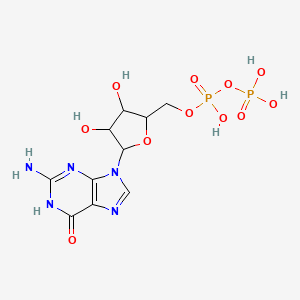
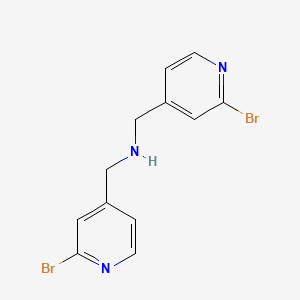

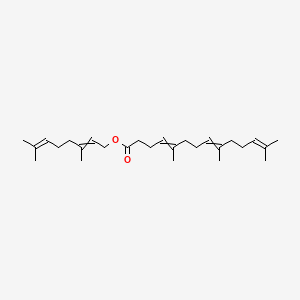
![2-[2-(Benzyloxycarbonylamino)-6-hydroxy-purin-9-yl]acetic acid](/img/structure/B3028194.png)

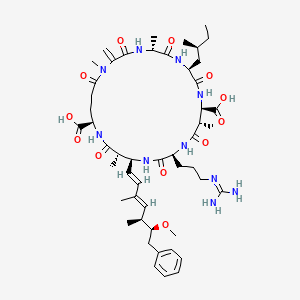
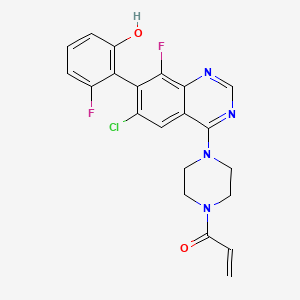

![5-(tert-butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B3028202.png)
![7-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3028204.png)
![Tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3028205.png)
![2-[1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl]acetic acid](/img/structure/B3028206.png)
